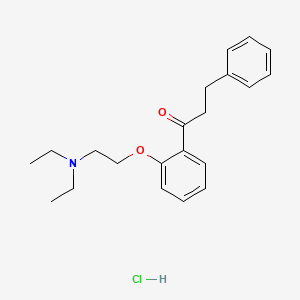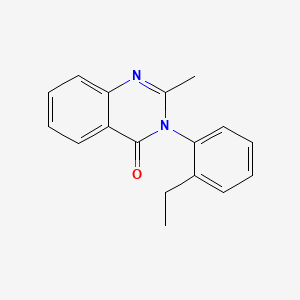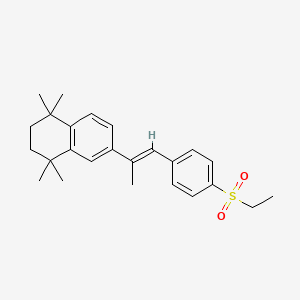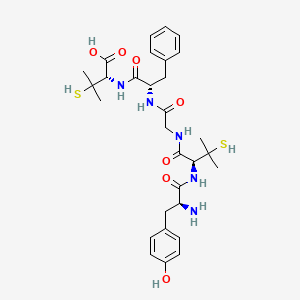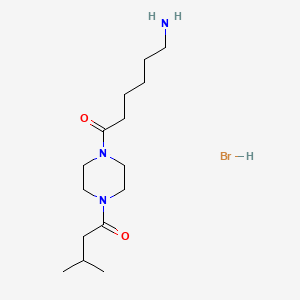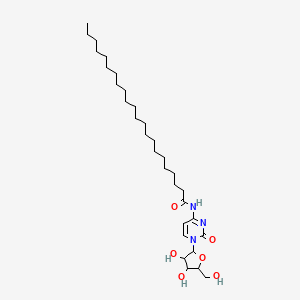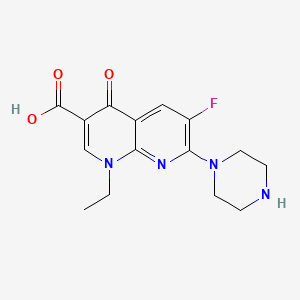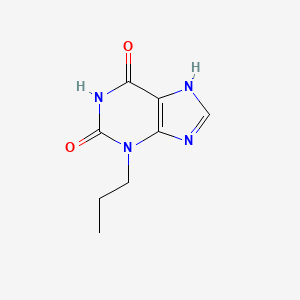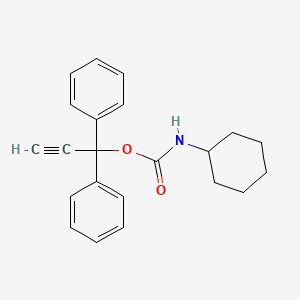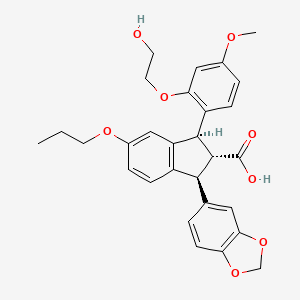
Ethiprole
Overview
Description
Ethiprole is a broad-spectrum, non-systemic insecticide belonging to the phenylpyrazole class. It is primarily used for controlling a variety of pests, including plant hoppers, thrips, aphids, weevils, flies, maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly . This compound works by interfering with the passage of chloride ions through the gamma-aminobutyric acid (GABA) regulated chloride channel, thereby disrupting central nervous system activity and causing death in target pests .
Mechanism of Action
Target of Action
Ethiprole primarily targets the GABA-gated chloride channels in insects . These channels play a crucial role in the transmission of inhibitory signals in the nervous system. By targeting these channels, this compound can disrupt the normal functioning of the insect’s nervous system .
Mode of Action
This compound belongs to the chemical class of Phenylpyrazoles (Fiproles) . It acts by interfering with the passage of chloride ions through the GABA-regulated chloride channel . This disruption in the flow of chloride ions leads to an overexcitation of the central nervous system, eventually causing the death of the insect .
Biochemical Pathways
Studies have shown that exposure to this compound can lead to increased activities of antioxidative enzymes (such as superoxide dismutase and catalase) and detoxification factors (like glutathione and glutathione s-transferase) in honeybees . This suggests that this compound might induce oxidative stress in insects .
Pharmacokinetics
It is known that this compound is a non-systemic insecticide , which suggests that it acts primarily at the site of application rather than being absorbed and distributed throughout the organism.
Result of Action
The primary result of this compound’s action is the death of the insect due to the overexcitation of its central nervous system . Sublethal concentrations of this compound have been shown to inhibit the development of honeybees and activate their defense and immune systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, honeybee larvae have been found to be more sensitive to this compound than pupae . Moreover, this compound is known to be highly toxic to bees and aquatic crustaceans , suggesting that its impact can vary significantly across different species and environments.
Biochemical Analysis
Biochemical Properties
Ethiprole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the GABA receptor on the membrane of nervous system cells . By binding to this receptor, this compound inhibits the flow of chloride ions, leading to the disruption of normal neural transmission. This interaction results in the paralysis and eventual death of the target insects . Additionally, this compound has been observed to increase the activities of antioxidative enzymes such as superoxide dismutase and catalase, as well as detoxification factors like glutathione and glutathione S-transferase .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In honeybees, for instance, this compound has been shown to inhibit pupation and eclosion in a dose-dependent manner . It induces oxidative stress by increasing the activities of antioxidative enzymes and detoxification factors . This compound also influences cell signaling pathways and gene expression. For example, it upregulates the expression of pathogen recognition-related gene PGRP-4300 and detoxification-related gene CYP4G11 in honeybees .
Molecular Mechanism
The molecular mechanism of this compound involves its action on the GABA receptor. By binding to this receptor, this compound disrupts the flow of chloride ions through the GABA-regulated chloride channel . This disruption leads to the inhibition of neural transmission, causing paralysis and death in insects . This compound’s binding interactions with the GABA receptor are crucial for its insecticidal activity. Additionally, this compound has been shown to induce oxidative stress and activate immune responses in honeybees by upregulating specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also have biological activity . Long-term exposure to sublethal concentrations of this compound has been shown to inhibit honeybee development and activate their defense and immune systems . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in laboratory studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In honeybees, higher doses of this compound have been shown to significantly inhibit pupation and eclosion rates . At sublethal doses, this compound induces oxidative stress and activates immune responses . At higher doses, this compound can cause toxic effects, including developmental deficiencies, disordered immune action, and abnormal reproduction and neurobehavior in non-target organisms .
Metabolic Pathways
This compound is involved in various metabolic pathways. In rice, for example, the main metabolic pathway involves the production of a sulfone form via the oxidation of the sulfoxide group . This compound interacts with enzymes such as glutathione S-transferase, which plays a role in its detoxification . The metabolic pathways of this compound are crucial for understanding its persistence and degradation in different environments.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed, distributed, and excreted in organisms following oral administration . The compound can accumulate in specific tissues, and its distribution is influenced by factors such as binding to transport proteins and cellular uptake mechanisms . Understanding the transport and distribution of this compound is essential for assessing its potential impact on non-target organisms.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target sites, such as the GABA receptor on the membrane of nervous system cells . This compound’s activity and function are influenced by its localization within specific cellular compartments. The compound’s targeting signals and post-translational modifications may direct it to specific organelles, affecting its overall efficacy and toxicity .
Preparation Methods
Ethiprole is synthesized through a series of chemical reactions involving key intermediates. One method involves the reaction of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinylpyrazole-3-carbonitrile with trifluoromethyl thionyl chloride under controlled conditions to produce high-purity this compound . The process involves the use of reducing agents and specific reaction conditions to achieve a high yield and purity of the final product . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, with careful control of reaction parameters to ensure consistency and quality of the product .
Chemical Reactions Analysis
Ethiprole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents for specific intermediate steps . Major products formed from these reactions include this compound sulfone, which is a metabolite of this compound . The oxidation of this compound leads to the formation of this compound sulfone, which retains insecticidal activity .
Scientific Research Applications
Ethiprole has been widely studied for its applications in agriculture, particularly in pest control. It is effective against a broad range of insect pests, making it valuable for protecting crops such as rice and tea . In addition to its agricultural uses, this compound has been studied for its effects on non-target organisms, such as honeybees. Research has shown that sublethal doses of this compound can affect the development, antioxidation mechanisms, detoxification mechanisms, and immune-related gene expression in honeybees . This highlights the importance of understanding the ecological impact of this compound and its safe use in agricultural practices.
Comparison with Similar Compounds
Ethiprole is similar to other phenylpyrazole insecticides, such as fipronil . Both compounds share a similar mode of action, targeting the GABA-gated chloride channels in insects . this compound has been found to have a different spectrum of activity and may be more effective against certain pests compared to fipronil . Other similar compounds include desulfinyl this compound, which has higher insecticidal activity than both this compound and fipronil . The unique chemical structure of this compound, with its specific substituents, contributes to its distinct insecticidal properties and effectiveness against a wide range of pests .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4OS/c1-2-24(23)11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELVJVBIYMIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058003 | |
| Record name | Ethiprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181587-01-9 | |
| Record name | Ethiprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181587-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethiprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181587019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethiprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5527E53JNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid](/img/structure/B1671325.png)
